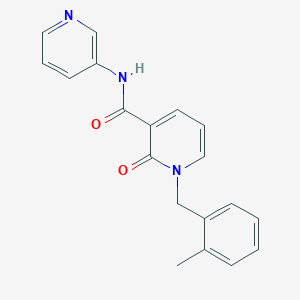
1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Pyridine derivatives are found in many natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo substitution reactions, where one atom or group of atoms is replaced by another .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide belongs to a class of heterocyclic compounds that are pivotal in medicinal chemistry due to their versatile biological activities. The structural uniqueness of 1,2-dihydropyridines, which are nitrogen-containing heterocycles, has been exploited in the design of drugs that facilitate memory processes and attenuate the impairment of cognitive functions. These compounds have shown significant potential in addressing central nervous system (CNS) disorders, showcasing their importance in the development of neuroprotective and nootropic agents. Research indicates that enantiomerically pure derivatives of related structures exhibit a direct relationship between the configuration of the stereocenters and biological properties, emphasizing the significance of stereochemistry in enhancing pharmacological profiles (Veinberg et al., 2015).
Supramolecular Chemistry and Nanotechnology
The molecular structure of this compound, similar to benzene-1,3,5-tricarboxamides (BTAs), showcases potential in supramolecular chemistry and nanotechnology applications. BTAs are known for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This self-assembly behavior is crucial for applications ranging from the development of nanomaterials to polymer processing and even in biomedical fields. The adaptability and simplicity of these compounds, combined with a detailed understanding of their supramolecular behavior, allow for their utilization in designing materials with specific functions and properties (Cantekin et al., 2012).
Biological and Environmental Interactions
While the primary focus is on the scientific research applications of this compound, it's essential to consider the broader context of heterocyclic compounds in environmental and biological systems. For instance, compounds with similar structures, such as oxybenzone, have been studied for their environmental effects, particularly in aquatic environments. These studies shed light on the need for understanding the ecological impact of chemical compounds, emphasizing the importance of designing molecules that are not only effective in their desired applications but also environmentally benign (Schneider & Lim, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-6-2-3-7-15(14)13-22-11-5-9-17(19(22)24)18(23)21-16-8-4-10-20-12-16/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDLCWQMDIQLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
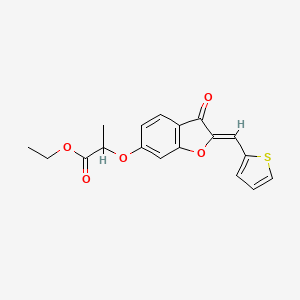
![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)
![6-Azaspiro[2.6]nonane-6-carbonyl chloride](/img/structure/B2927911.png)

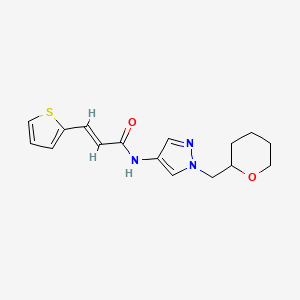

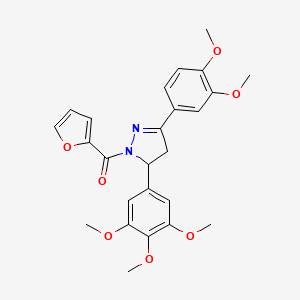

![2-(4-Methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine](/img/structure/B2927923.png)



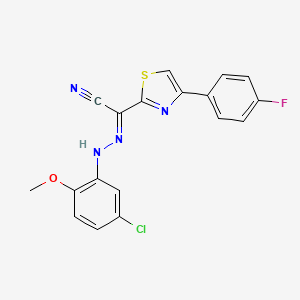
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)
